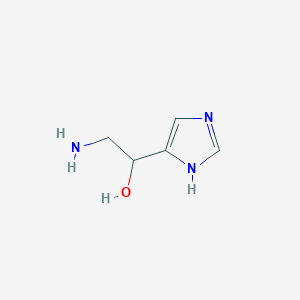

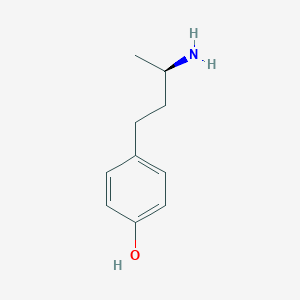

2-amino-1-(1H-imidazol-5-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-1-(1H-imidazol-5-yl)ethanol, also known as histamine, is a naturally occurring biogenic amine that plays a vital role in various physiological processes. It is synthesized by decarboxylation of the amino acid histidine and is involved in a range of physiological and pathological conditions, including inflammation, allergic reactions, and neurotransmission.

Mechanism Of Action

Histamine exerts its effects by binding to specific receptors, including H1, H2, H3, and H4 receptors. The H1 receptor is involved in allergic reactions and inflammation, while the H2 receptor plays a role in gastric acid secretion. The H3 receptor is involved in neurotransmission, while the H4 receptor is involved in immune response.

Biochemical And Physiological Effects

Histamine exerts a range of biochemical and physiological effects, including vasodilation, bronchoconstriction, increased gastric acid secretion, and increased vascular permeability. It also plays a role in the regulation of neurotransmission, immune response, and inflammation.

Advantages And Limitations For Lab Experiments

Histamine is widely used in laboratory experiments to study its effects on various physiological processes. Its advantages include its ability to induce allergic reactions and inflammation, making it a useful tool for studying these conditions. However, its effects can be complex and vary depending on the dose and route of administration, making it important to carefully control experimental conditions.

Future Directions

There are several areas of future research in the field of 2-amino-1-(1H-imidazol-5-yl)ethanol. One area of interest is the development of novel drugs that target specific 2-amino-1-(1H-imidazol-5-yl)ethanol receptors, which could have therapeutic applications in conditions such as allergies, inflammation, and gastric disorders. Another area of interest is the role of 2-amino-1-(1H-imidazol-5-yl)ethanol in the regulation of the gut microbiome, which has been implicated in various diseases such as inflammatory bowel disease and obesity. Additionally, the role of 2-amino-1-(1H-imidazol-5-yl)ethanol in the regulation of sleep and wakefulness is an area of ongoing research.

Synthesis Methods

The synthesis of 2-amino-1-(1H-imidazol-5-yl)ethanol involves the decarboxylation of histidine, which can be achieved through various methods such as enzymatic, chemical, and microbial processes. Enzymatic decarboxylation of histidine is carried out by the enzyme histidine decarboxylase, which is found in various tissues such as the brain, gastrointestinal tract, and immune system.

Scientific Research Applications

2-amino-1-(1H-imidazol-5-yl)ethanol has been extensively studied for its role in various physiological and pathological conditions. It is involved in the regulation of gastric acid secretion, immune response, and neurotransmission. Histamine has also been implicated in various allergic reactions, including asthma, rhinitis, and urticaria.

properties

CAS RN |

119911-81-8 |

|---|---|

Product Name |

2-amino-1-(1H-imidazol-5-yl)ethanol |

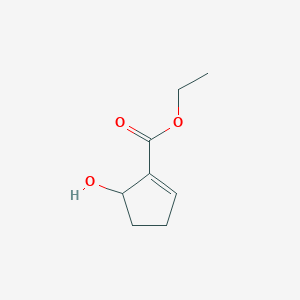

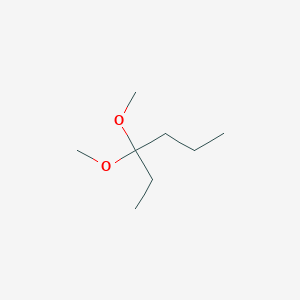

Molecular Formula |

C5H9N3O |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

2-amino-1-(1H-imidazol-5-yl)ethanol |

InChI |

InChI=1S/C5H9N3O/c6-1-5(9)4-2-7-3-8-4/h2-3,5,9H,1,6H2,(H,7,8) |

InChI Key |

BGQUJROFLRFZDN-UHFFFAOYSA-N |

SMILES |

C1=C(NC=N1)C(CN)O |

Canonical SMILES |

C1=C(NC=N1)C(CN)O |

synonyms |

4(5)-(2-amino-1-hydroxyethyl)imidazole beta-hydroxylated histamine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)